Product packaging for Methylcyclohexane-d14(Cat. No.:CAS No. 10120-28-2)

Methylcyclohexane-d14

Cat. No.: B156626
CAS No.: 10120-28-2
M. Wt: 112.27 g/mol
InChI Key: UAEPNZWRGJTJPN-OBYKGMMLSA-N
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Description

Significance of Isotopic Labeling in Chemical Research

Isotopic labeling involves the incorporation of isotopes, which are atoms of the same element with a different number of neutrons, into molecules. musechem.comstudysmarter.co.uk This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished and tracked using various analytical techniques. wikipedia.orgmusechem.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently employed in these studies. symeres.com The primary advantage of using stable isotopes is their non-radioactive nature, which makes them safe for a wide array of applications, including long-term metabolic studies. creative-proteomics.comstudysmarter.co.uk

The applications of isotopic labeling are vast and impactful. In pharmaceutical research, it is instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com By tracing the fate of a deuterated drug candidate, scientists can gain crucial insights into its metabolic stability and potential toxicological profile. nih.govprinceton.edu Furthermore, the kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, is a key principle exploited in mechanistic studies to elucidate reaction pathways. symeres.comnih.gov Deuterated compounds also serve as indispensable internal standards in quantitative mass spectrometry and are crucial for the development of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. symeres.comnih.gov

Overview of Methylcyclohexane-d14

This compound is a deuterated analog of methylcyclohexane (B89554) where all fourteen hydrogen atoms have been replaced by deuterium atoms. nist.govnih.gov This extensive deuteration imparts specific physical and chemical properties that make it a valuable tool in various scientific disciplines.

Nomenclature and Chemical Structure of this compound

The systematic IUPAC name for this compound is 1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane. nih.gov It is also commonly referred to as per-deutero-methylcyclohexane. The chemical structure consists of a six-membered cyclohexane (B81311) ring with a deuterated methyl group attached.

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Formula C₇D₁₄ nist.gov
Molecular Weight 112.27 g/mol nih.gov
CAS Number 10120-28-2 nih.govsigmaaldrich.com
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane nih.gov

| Synonyms | (2H14)Methylcyclohexane, Cyclohexane-d11, methyl-d3- nih.gov |

Isotopic Purity and Enrichment Considerations for this compound

The utility of this compound in research is directly linked to its isotopic purity and enrichment. Isotopic purity refers to the percentage of molecules in which all hydrogen atoms have been replaced by deuterium. Commercially available this compound is typically offered in high isotopic purities, often 98% or higher, with some grades reaching 99.5 atom % D. sigmaaldrich.comcdnisotopes.com Isotopic enrichment denotes the percentage of deuterium atoms at a specific position or in the entire molecule. High isotopic enrichment is crucial for applications where the presence of residual protium (B1232500) (¹H) could interfere with the experimental results, such as in high-resolution NMR spectroscopy. targetanalysis.grsigmaaldrich.com The demand for customized isotopic compositions is also growing to meet specific research needs. datainsightsmarket.com

Table 2: Physical and Chemical Properties of this compound

Property Value
Appearance Liquid sigmaaldrich.com
Density 0.88 g/mL at 25 °C sigmaaldrich.comchemicalbook.comchemsrc.com
Boiling Point 101 °C sigmaaldrich.com
Melting Point -126 °C sigmaaldrich.com
Refractive Index n20/D 1.4189 sigmaaldrich.comcalpaclab.com

| Isotopic Purity | Typically ≥98%, up to 99.5 atom % D sigmaaldrich.comcdnisotopes.comisotope.com |

Scope and Objectives of Research on this compound

Research involving this compound is primarily concentrated in areas that leverage its unique isotopic properties. A major application is its use as a solvent and internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. datainsightsmarket.comisotope.com Its high isotopic purity and distinct chemical shift make it an excellent reference compound for calibrating and locking NMR instruments. datainsightsmarket.comresearchgate.net

Furthermore, this compound is employed in studies of chemical reaction mechanisms and kinetics. symeres.com The significant kinetic isotope effect observed upon replacing hydrogen with deuterium provides valuable information for understanding the rate-determining steps of a reaction.

In the field of materials science, the vibrational dynamics and static properties of this compound have been investigated in various states, including liquid, undercooled liquid, crystal, and glassy states, using techniques like Raman spectroscopy. researchgate.net These studies provide insights into the intermolecular forces and structural transitions of this cycloalkane.

Additionally, this compound serves as an internal standard in analytical methods for determining volatile organic compounds, such as in environmental analysis. epa.govepa.gov Its use helps to improve the accuracy and reliability of quantitative measurements. The ongoing development of diffusion spectroscopic NMR methods has also expanded the utility of this compound for determining the molecular weight of compounds in solution. uni-goettingen.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B156626 Methylcyclohexane-d14 CAS No. 10120-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEPNZWRGJTJPN-OBYKGMMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905983
Record name 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane
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Molecular Weight

112.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10120-28-2
Record name Methylcyclohexane-d14
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H14)Methylcyclohexane
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Record name 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane
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Record name [2H14]methylcyclohexane
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Advanced Spectroscopic Characterization of Methylcyclohexane D14

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Methylcyclohexane-d14 is extensively used in NMR spectroscopy, primarily as a non-interfering solvent that allows for the study of solutes over a broad range of temperatures. Its deuterated nature minimizes solvent signals in ¹H NMR spectra, enabling clear observation of the analyte's protons.

While most commonly used as a solvent in ¹H NMR, this compound itself can be the subject of Deuterium (B1214612) (²H) NMR studies. ²H NMR of deuterated solvents is employed to investigate the solvent's molecular dynamics, phase behavior, and interactions. For instance, variable-temperature ²H NMR can be used to probe changes in the solvent's structure and motion as it approaches its freezing point or undergoes phase transitions. In one study, variable temperature ²H NMR spectra were utilized to investigate the properties of specific deuterated analytes dissolved in non-deuterated solvents, a technique that can be inverted to study the solvent (like MCH-d14) itself. researchgate.net

The primary application of this compound in NMR is as a deuterated solvent for ¹H NMR spectroscopy. researchgate.net Its key advantage is the near-complete replacement of protons with deuterium atoms, which are observed at a vastly different frequency. This results in a ¹H NMR spectrum that is largely free from large, overwhelming solvent peaks, allowing for the unobstructed analysis of proton-containing analytes, even at low concentrations. researchgate.netacs.org This is crucial for detailed structural elucidation and mechanistic studies of various chemical species. acs.orgrsc.org

When using this compound as an NMR solvent, small residual signals from incompletely deuterated molecules (e.g., C₇D₁₃H) can be observed in ¹H NMR spectra. These residual peaks are often used as internal references for the chemical shift scale. For example, the residual proton peak of methylcyclohexane-d13 has been reported at a chemical shift (δ) of 1.62 ppm. rsc.org Similarly, the fully deuterated solvent shows a signal in ¹³C NMR, which has been referenced at δ 35.37 ppm. rsc.org

The introduction of a heavier isotope like deuterium causes small changes in the electronic environment of neighboring nuclei, leading to isotope shifts. stemwomen.org Generally, substitution with a heavier isotope results in a shift to a lower frequency (higher shielding). stemwomen.org The effect also extends to spin-spin coupling constants, although these are less commonly reported for residual solvent peaks. stemwomen.org

Table 2: NMR Chemical Shift Referencing in this compound

Nucleus Reference Species Chemical Shift (δ) Reference
¹H Residual Methylcyclohexane-d13 1.62 ppm rsc.org
¹³C{¹H} This compound 35.37 ppm rsc.org

This compound is an exceptional solvent for variable-temperature (VT) NMR experiments due to its very low melting point (-126 °C) and relatively high boiling point (101 °C). sigmaaldrich.comsigmaaldrich.comresearchgate.net This extensive liquid range allows chemists to monitor chemical systems over a wide span of temperatures. VT-NMR is critical for studying temperature-dependent phenomena such as:

Chemical exchange processes

Conformational changes in molecules

Reaction kinetics and mechanisms

Equilibria between different species

For example, MCH-d14 has been used to study the behavior of organometallic complexes at temperatures as low as 183 K (-90 °C) and 193 K (-80 °C), allowing researchers to observe transient intermediates and fluxional processes that are too rapid to detect at room temperature. acs.orgrsc.orgosti.govcsic.es

The study of paramagnetic molecules by NMR presents unique challenges, as the unpaired electrons can cause extreme shifting and broadening of NMR signals. This compound is a preferred solvent for such studies because it is non-coordinating and chemically inert. This ensures that the solvent does not interact with the paramagnetic center, which would otherwise complicate the spectra. Its use allows for the direct observation of the influence of the paramagnetic species on the chemical shifts and relaxation times of an analyte. osti.gov For instance, it has been employed in studies of paramagnetic uranium and titanium complexes, helping to elucidate their electronic structure and reactivity. acs.orgosti.gov The solvent's properties are essential for distinguishing between intermolecular interactions (solute-solute) and intramolecular dynamics. researchgate.net

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, provides insight into the molecular vibrations and structural properties of this compound. chemicalbook.comnih.gov

Detailed Raman spectroscopy studies have been conducted on both standard methylcyclohexane (B89554) (MCH) and this compound to compare their vibrational dynamics across different thermodynamic states, including normal liquid, undercooled liquid, glassy, and crystalline phases. aip.orgresearchgate.net These studies monitored the low-frequency Raman spectra in the 15–200 cm⁻¹ range, which corresponds to lattice and other low-energy vibrations, as a function of temperature. aip.orgresearchgate.net

A significant finding from these temperature-dependent Raman studies was the identification of a "premelting" crystal structure in MCH and MCH-d14. aip.org This distinct crystalline phase (termed crystal β) appears in a narrow temperature range of 140–147 K, just before the final melting point, and is observed when warming both the stable crystalline form and the amorphous glassy state. aip.org This indicates that vibrational spectroscopy is a highly sensitive tool for detecting subtle phase transitions and structural anomalies. aip.orgresearchgate.net

Table 3: Summary of Research Findings from Vibrational Spectroscopy of this compound

Spectroscopic Technique Key Findings Research Focus References
Raman Spectroscopy Identification of a premelting crystal structure (crystal β) between 140 K and 147 K. Study of vibrational dynamics in liquid, undercooled, glassy, and crystal states. aip.org
Low-Frequency Raman Analysis of spectra in the 15–200 cm⁻¹ range to probe lattice vibrations and phase transitions. Comparison of thermodynamic states and the effect of cooling/warming rates. aip.orgresearchgate.netresearchgate.net
FT-IR & ATR-IR Spectra available for general characterization. Provides characteristic vibrational modes for the deuterated molecule. chemicalbook.comnih.gov

Raman Spectroscopy Investigations of this compound

Raman spectroscopy has been instrumental in exploring the vibrational dynamics and structural properties of this compound across different physical states, including normal liquid, undercooled liquid, crystal, and glassy states. researchgate.netaip.org Studies have focused on the low-frequency Raman spectra, typically in the range of 15–200 cm⁻¹, and specific vibrational modes like the CH₂ rocking mode (or its deuterated equivalent) to monitor phase transitions and structural changes. aip.org

Research has shown that the Raman spectra of deuterated methylcyclohexane exhibit noticeable changes with temperature. researchgate.net For instance, when a crystalline sample generated by slow cooling is warmed, the narrow bands observed at low temperatures (e.g., 10 K) broaden and may show blue or red shifts as the temperature increases. researchgate.net A significant transformation in the spectral structure is observed near the melting temperature, indicating a transition to a transient premelting crystalline structure that is topologically different from the low-temperature solid phase. researchgate.net

The study of the C-D stretching vibrations and other modes in the Raman spectrum provides valuable information about the conformational and phase behavior of this compound.

Table 1: Selected Raman Spectral Data for Methylcyclohexane and its Deuterated Analog

Spectral Region/ModeObservation for Methylcyclohexane (MCH)Observation for this compound (MCH-d14)Reference
Low frequency (15–200 cm⁻¹)Studied to understand vibrational dynamics in various states.Low-frequency spectra show temperature-dependent changes, revealing phase transitions. researchgate.netaip.org
CH₂ rocking modeBand shape and position are sensitive to the physical state (liquid, crystal, glass).The corresponding CD₂ rocking mode serves as a probe for phase transitions and molecular environment. aip.org
Lattice region (solid state)Multiple narrow peaks at low temperatures (10 K).Spectral structure changes drastically near the melting point, indicating a premelting phase. researchgate.net

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is another powerful technique for characterizing the vibrational modes of this compound. The substitution of hydrogen with deuterium results in a significant shift of the C-H stretching, bending, and rocking vibrations to lower frequencies (wavenumbers) due to the heavier mass of deuterium. This isotopic shift is a key feature in the IR spectrum of this compound.

While detailed IR spectral analyses specifically for this compound are found within broader studies, the principles of isotopic substitution effects are well-established. acs.org The fundamental C-H stretching vibrations in alkanes typically appear in the 2850-3000 cm⁻¹ region. For this compound, the corresponding C-D stretching vibrations are expected at significantly lower wavenumbers, approximately in the 2100-2250 cm⁻¹ range. This clear spectral window allows for the unambiguous study of the deuterated parts of the molecule. The NIST Chemistry WebBook lists IR spectrum data for the non-deuterated form, which serves as a reference for comparison. nist.govnist.gov

Table 2: General Expected Infrared Absorption Regions for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for C-H bondsExpected Wavenumber Range (cm⁻¹) for C-D bonds
C-H/C-D Stretch2850 - 3000~2100 - 2250
C-H/C-D Bend~1350 - 1480Lower than C-H bend
C-H/C-D Rock~720 - 1350Lower than C-H rock

Mass Spectrometry (MS) of this compound

Mass spectrometry of this compound provides crucial information regarding its molecular weight and fragmentation patterns, which are distinct from its non-deuterated counterpart.

Electron Ionization Mass Spectrometry of this compound

Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and numerous fragment ions. umd.edunih.gov The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion (M⁺) will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 112.27 g/mol . nih.govchemicalbook.com

The fragmentation pattern of this compound under EI is expected to be significantly different from that of light methylcyclohexane. The loss of deuterium atoms or deuterated methyl and ethyl fragments will produce a series of daughter ions that can be used to deduce the structure and confirm the isotopic labeling. While a specific mass spectrum for this compound is not detailed in the provided search results, the NIST Chemistry WebBook provides the mass spectrum for the unlabeled compound, which can be used as a basis for predicting the fragmentation of the deuterated species. nist.gov

Deuterium Labeling for Mass Shift Analysis (M+14)

One of the primary applications of using this compound is in mass spectrometry for mass shift analysis. The complete substitution of the 14 hydrogen atoms with deuterium atoms results in a significant increase in molecular weight. The mass of a deuterium atom is approximately 2.014 amu, while that of a protium (B1232500) atom is about 1.008 amu. This results in a mass increase of approximately 1 amu for each deuterium substitution.

For Methylcyclohexane (C₇H₁₄), the molecular weight is approximately 98.19 g/mol . nist.gov For this compound (C₇D₁₄), the molecular weight is approximately 112.27 g/mol . nih.govchemicalbook.comsigmaaldrich.com This represents a mass shift of +14 amu compared to the unlabeled compound. sigmaaldrich.comsigmaaldrich.com This substantial and well-defined mass shift makes this compound an excellent internal standard in quantitative mass spectrometry analyses, particularly in isotope dilution methods. chemie-brunschwig.ch It allows for the clear differentiation of the labeled standard from the unlabeled analyte, even in complex matrices. mdpi.comnih.govnih.govresearchgate.net

Conformational Analysis and Dynamics of Methylcyclohexane D14

Theoretical and Computational Approaches to Methylcyclohexane-d14 Conformational Studies

Computational chemistry offers powerful tools to investigate the conformational landscape of molecules. These methods provide insights into the relative stabilities of different conformers and the energetic barriers between them.

Theoretical studies on methylcyclohexane (B89554) and its isotopomers often employ a combination of molecular mechanics and quantum chemical calculations. nih.govunipd.itwavefun.com Molecular mechanics provides a computationally less expensive method for exploring the potential energy surface, while quantum chemical calculations offer higher accuracy for specific points of interest, such as energy minima and transition states. unipd.it

Full geometry optimizations are commonly performed using methods like Hartree-Fock (HF) with a 6-31G** basis set and Density Functional Theory (DFT) with the B3LYP functional and a 6-31G** basis set. nih.gov These methods are used to calculate the energies of different conformers and the barriers to their interconversion. nih.govnih.gov The choice of method represents a balance between computational cost and accuracy, with B3LYP often providing a good compromise for systems of this size. unipd.ituiuc.edu

Computational MethodBasis SetApplication in Conformational Analysis
Hartree-Fock (HF)6-31G Full geometry optimization and energy calculations of conformers. nih.gov
Density Functional Theory (B3LYP)6-31GFull geometry optimization, providing a good balance of accuracy and computational cost for energy calculations. nih.govuiuc.edu

Like its non-deuterated counterpart, this compound exists predominantly in two chair conformations: one with the methyl group in an axial position and the other with the methyl group in an equatorial position. stereoelectronics.orgyoutube.comlibretexts.org The equatorial conformer is significantly more stable than the axial conformer. stereoelectronics.org This preference is a cornerstone of conformational analysis in cyclohexane (B81311) systems. researchgate.net

The energy difference between the axial and equatorial conformers of methylcyclohexane is approximately 7.3 kJ/mol, leading to a room temperature equilibrium ratio of about 95:5 in favor of the equatorial conformer. stereoelectronics.orgmasterorganicchemistry.com This energy difference arises from unfavorable steric interactions in the axial conformer. youtube.com A ring flip interconverts the two chair forms, causing all axial groups to become equatorial and vice versa. masterorganicchemistry.com

While steric repulsion is a major factor, hyperconjugation also plays a significant role in determining the conformational preferences of methylcyclohexane. nih.gov Hyperconjugation involves the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give a more stable, extended molecular orbital. youtube.comyoutube.com

In the context of methylcyclohexane, it has been proposed that the equatorial orientation is more stable not just due to the absence of steric strain, but also because of stabilizing hyperconjugative interactions. researchgate.net Specifically, interactions between the axial C-H bonds on the carbon bearing the equatorial methyl group and the axial C-H bonds on the adjacent carbons (σC-Hax → σ*C-Hax) contribute to the stability of the equatorial conformer. researchgate.net Computational studies have shown that the C-C bond lengths in the axial and equatorial conformers of methylcyclohexane are related to these hyperconjugative effects. nih.gov

The primary reason for the lower stability of the axial conformer in methylcyclohexane is the presence of 1,3-diaxial interactions. chemistrysteps.comfiveable.me These are steric repulsions between the axial methyl group and the two axial deuterium (B1214612) atoms located on carbons 3 and 5 relative to the methyl-substituted carbon. youtube.com This interaction is essentially a gauche-butane interaction within the cyclohexane ring. chemistrysteps.com

The replacement of hydrogen with deuterium in this compound does not significantly alter the fundamental principles of these steric interactions. However, the slightly different vibrational frequencies and bond lengths of C-D versus C-H bonds can have subtle effects on the conformational energetics, which can be probed by high-level computational methods. The magnitude of the 1,3-diaxial strain is influenced by the size of the substituent; larger groups lead to greater steric repulsion. fiveable.me

Experimental Techniques for Probing Conformational Equilibria

Experimental methods are essential for validating the predictions of theoretical models and providing a complete picture of the conformational dynamics of molecules like this compound.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the rates of conformational exchange. libretexts.orgunibas.it At room temperature, the ring flip in methylcyclohexane is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. masterorganicchemistry.com However, at lower temperatures, this process can be slowed down, allowing for the observation of separate signals for the axial and equatorial conformers. unibas.it

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the equilibrium constant between the conformers and the activation energy for the ring-flip process. libretexts.orgcopernicus.org For this compound, ¹³C NMR would be a suitable technique to observe the different chemical environments of the carbon atoms in the two distinct chair conformations. The use of deuterated solvents is common in such studies to avoid interference from solvent signals. unibas.it The principles of dynamic NMR are widely applied to study the conformational dynamics of various cyclic and acyclic molecules. copernicus.orgnih.gov

Spectroscopic Signatures of Conformational Changes

The conformational equilibrium between the axial and equatorial forms of this compound is readily investigated using various spectroscopic techniques. These methods provide distinct signatures for each conformer, allowing for the characterization of their structural properties and the thermodynamic parameters governing their interconversion. Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy are the principal tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly variable-temperature ¹³C NMR, is a powerful method for quantifying the energetics of the conformational equilibrium. The chemical shifts of the carbon nuclei in the cyclohexane ring and the methyl group are sensitive to the local electronic environment, which changes significantly between the equatorial and axial conformers.

In the equatorial conformer, the methyl group is positioned away from the bulk of the ring, resulting in a specific set of chemical shifts. Conversely, in the axial conformer, the methyl group experiences steric interactions with the syn-axial deuterium atoms at the C3 and C5 positions. This interaction, known as the gamma-gauche effect, causes a characteristic upfield (lower chemical shift) shift for the axial methyl carbon and the C3/C5 carbons compared to their equatorial counterparts.

While extensive datasets specific to the fully deuterated this compound are found in specialized research, the principles are directly analogous to its non-deuterated counterpart. For methylcyclohexane, the enthalpy difference (ΔH°) between the axial and equatorial conformers has been determined using the temperature dependence of the ¹³C chemical shifts. rsc.orgresearchgate.net These studies provide a foundational reference for understanding the behavior of the deuterated analogue.

TechniqueParameterObservationSignificance
Variable-Temperature ¹³C NMRChemical Shift (δ)Gamma-gauche effect: Axial methyl carbon and γ-carbons (C3, C5) are shielded (shifted upfield) compared to the equatorial conformer.Allows for the identification and differentiation of axial and equatorial conformers.
Variable-Temperature ¹³C NMRConformational Enthalpy (ΔH°)For non-deuterated methylcyclohexane, ΔH° (ax-eq) is approximately 1.92 kcal/mol, with the equatorial conformer being more stable. rsc.orgresearchgate.netQuantifies the relative stability of the conformers. Similar studies on deuterated species help elucidate isotope effects on conformational preference.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, which are unique to each conformer. Both Infrared (IR) and Raman spectroscopy can distinguish between the equatorial and axial forms based on changes in vibrational frequencies, particularly in the C-D stretching and skeletal deformation regions.

Raman spectroscopy has been effectively used to study the vibrational dynamics of both methylcyclohexane and its deuterated isotopologue, MCH-d14, across different physical states, including liquid, undercooled liquid, glassy, and crystalline phases. researchgate.net Research focusing on the low-frequency region of the Raman spectrum (15–200 cm⁻¹) is particularly insightful, as this region corresponds to lattice vibrations and whole-molecule motions that are highly sensitive to the conformational state and intermolecular packing. researchgate.net As the sample temperature is varied, the appearance or disappearance of specific Raman bands signals phase transitions and changes in the predominant conformation. researchgate.net For instance, in the crystalline state, this compound is expected to exist exclusively as the more stable equatorial conformer, leading to a simplified spectrum compared to the liquid phase where both conformers are present.

Infrared (IR) spectroscopy provides complementary information. The IR spectra of this compound are available in spectral databases. nih.govnist.gov The fundamental vibrational modes, such as the C-D stretching and bending vibrations, have frequencies that are dependent on the steric environment. Therefore, the axial and equatorial conformers will exhibit distinct IR absorption bands. The less-constrained C-D bonds in the equatorial methyl group would vibrate at slightly different frequencies compared to the more sterically hindered axial methyl group. By analyzing the IR spectrum, particularly at low temperatures where the equilibrium can be shifted, it is possible to assign specific bands to each conformer.

Spectroscopic TechniqueSpectral Region/FeatureObservationSignificance
Raman SpectroscopyLow-frequency region (15–200 cm⁻¹)Spectra differ significantly between liquid, glassy, and crystalline states, reflecting changes in molecular packing and conformation. researchgate.netProvides insight into the vibrational dynamics and structural transitions associated with conformational changes.
Infrared (IR) SpectroscopyC-D Stretching and Bending VibrationsDistinct frequencies and band shapes are expected for the axial and equatorial conformers due to different local symmetries and steric environments.Allows for the identification of conformer-specific vibrational modes.
Vibrational Spectroscopy (General)Vanishing/Appearing BandsUpon cooling and crystallization, bands corresponding to the less stable axial conformer decrease in intensity or disappear.Confirms the presence of a conformational equilibrium and allows for the identification of the ground-state conformer in the solid state.

Reaction Mechanism Elucidation Using Methylcyclohexane D14 As a Tracer

Deuterium (B1214612) Tracer Experiments in Organic Reactions

Deuterium tracer experiments leverage the mass difference between hydrogen and deuterium to probe reaction mechanisms. This mass difference can lead to a kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, providing evidence for bond-breaking events in the rate-determining step of a reaction.

Hydrogen-deuterium (H-D) exchange studies are fundamental in catalysis research, revealing how substrates interact with a catalyst surface and how hydrogen atoms are activated and transferred. Methylcyclohexane-d14 has been instrumental in these investigations across various catalytic systems.

In studies involving tantalocene hydrides, it was found that Cp₂TaH₃ can catalyze the H/D exchange between molecular hydrogen (H₂) and this compound. researchgate.net This observation points to an intermolecular C(sp³)–H activation step, a challenging transformation for early transition metals. researchgate.net Similarly, research on zeolite catalysts has utilized this compound to study intermolecular hydrogen transfer. When a mixture of this compound and 1-hexene (B165129) was passed over a zeolite catalyst, deuterium was transferred from the deuterated cyclohexane (B81311) to the olefin, demonstrating the role of naphthenes as hydrogen donors in catalytic upgrading processes. nsf.gov

Further studies using platinum-based catalysts have provided detailed information on H-D exchange under different conditions. For instance, when mixtures of n-octane and this compound were reacted over Pt/SiO₂ and Pt/Al₂O₃ catalysts at 300-400°C, H/D exchange was observed in both the reactants and the products. escholarship.orgacs.org

A notable investigation into the dehydrogenation of methylcyclohexane (B89554) over a Pt/CeO₂ catalyst employed this compound to probe the reaction mechanism, particularly under the influence of an electric field. The results provided clear evidence of a kinetic isotope effect, which is detailed in the following section. masterorganicchemistry.com

Identifying the slowest step in a multi-step reaction, known as the rate-determining step (RDS), is crucial for understanding and optimizing a chemical process. nih.govyoutube.comresearchgate.net Isotopic labeling with compounds like this compound is a key technique for this purpose, primarily through the measurement of the kinetic isotope effect (KIE).

In the dehydrogenation of methylcyclohexane over a Pt/CeO₂ catalyst, a KIE (kₗ/kₗ) of less than 1.0 was observed when using this compound (C₇D₁₄) in the absence of an electric field. masterorganicchemistry.com This "normal" kinetic isotope effect, where the deuterated compound reacts more slowly than its hydrogenated counterpart, indicates that the cleavage of a C-H (or C-D) bond is involved in the rate-determining step of the reaction. masterorganicchemistry.combohrium.com

Conversely, studies of the conversion of methylcyclohexane/n-octane mixtures at a high temperature of 482°C over Pt/SiO₂ and Pt/Al₂O₃ catalysts showed that H/D exchange did not occur in the reactants but was observed in the products. escholarship.orgacs.org This finding suggests that at these high temperatures, the reaction mechanism shifts, and the rate-limiting step is the initial adsorption of the reactant onto the catalyst surface, rather than the C-H bond activation itself. escholarship.orgacs.org

Isotopic Labeling for Studying Complex Reaction Networks

Beyond identifying single rate-determining steps, isotopic labeling is invaluable for mapping out complex reaction networks involving multiple competing and sequential pathways. researchgate.netnih.govisotope.com

Methylcyclohexane is a principal component of surrogate fuels used to model the behavior of real jet fuels and gasoline. escholarship.orglookchem.com Its oxidation and combustion involve a highly complex network of reactions. While many studies focus on the combustion of unlabeled methylcyclohexane, deuterated tracers provide a means to probe specific pathways. cambridgescholars.com

One innovative application of this compound has been in the field of environmental bioremediation. Researchers used it as a model alicyclic alkane to investigate the anaerobic biodegradation of hydrocarbon contaminants in groundwater. In laboratory incubations of soil and water samples, the detection of a deuterated fumarate (B1241708) addition metabolite (methylcyclohexyl-d13-succinic acid) confirmed that the biodegradation pathway proceeds via the addition of the methylcyclohexyl radical to the double bond of a fumarate molecule, a key mechanism for anaerobic hydrocarbon metabolism. Although the deuterated metabolite was not detected in the field experiment within the study's timeframe, its identification in the lab provided crucial mechanistic evidence.

While deuterium labeling primarily tracks the fate of hydrogen atoms, it can also provide powerful indirect evidence for rearrangements of the carbon skeleton. masterorganicchemistry.comnih.gov The distribution of deuterium atoms in the products of a reaction can reveal whether the carbon framework has undergone isomerization or other rearrangements, as these changes will often be accompanied by specific patterns of H/D scrambling. researchgate.net

For example, in catalytic reforming processes, methylcyclohexane can undergo skeletal isomerization to form other C₇ hydrocarbons. lookchem.com By using this compound, researchers can analyze the distribution of deuterium in the isomerized products. If a specific rearrangement pathway occurs, it will likely result in a predictable and non-statistical distribution of deuterium atoms on the new carbon skeleton.

Studies on alkene isomerization using deuterium-labeled substrates have shown that the absence of deuterium scrambling can suggest a unidirectional reaction pathway, while its presence can indicate reversible steps or intermolecular exchange processes. researchgate.netacs.org While specific studies tracing carbon scrambling of the methylcyclohexane ring itself using this compound are not prominent, the principles established in related systems demonstrate the potential of this technique. The analysis of deuterium positions in products like toluene (B28343) or other cyclic hydrocarbons formed from this compound under various catalytic conditions can help to distinguish between different proposed mechanisms for ring expansion, contraction, or rearrangement. lookchem.com

Intermolecular hydride (or hydrogen) exchange is a fundamental process in many acid-catalyzed and metal-catalyzed reactions. This compound is an ideal tracer for quantifying this phenomenon.

A clear example is the study of hydrogen transfer between naphthenic hydrocarbons and olefins over zeolite catalysts. nsf.gov Researchers investigated the reaction of a mixture containing this compound (the hydrogen donor) and 1-hexene (the hydrogen acceptor). Analysis of the products revealed the formation of hexane (B92381) molecules containing deuterium, directly demonstrating the intermolecular transfer of deuterium from the deuterated methylcyclohexane to the hexene. The selectivity of this deuterium transfer was quantified under different reaction conditions. nsf.gov

Applications of Methylcyclohexane D14 in Material Science and Environmental Studies

Methylcyclohexane-d14 as a Deuterated Solvent

Deuterated solvents are essential in many areas of chemical analysis, particularly in spectroscopy. This compound (C₆D₁₁CD₃) is utilized as a specialized solvent due to its high degree of deuteration and specific physical properties. isotope.comcarlroth.com

Applications in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. carlroth.com In proton NMR (¹H NMR), the signals from the solvent can interfere with the signals from the analyte. By using a deuterated solvent like this compound, the solvent signals are minimized, allowing for a clearer spectrum of the compound being studied. carlroth.comresearchgate.net

This compound is particularly suitable for NMR studies of nonpolar compounds that require a non-aromatic, hydrocarbon solvent. sigmaaldrich.com Its high isotopic purity, often around 99.5 atom % D, ensures minimal interference from residual protons. sigmaaldrich.com The physical properties of this compound are well-characterized, which is crucial for accurate NMR analysis.

Table 1: Physical and NMR Properties of this compound

Property Value
Linear Formula C₆D₁₁CD₃
Molecular Weight 112.27 g/mol
Density (at 25 °C) 0.88 g/mL
Boiling Point 101 °C
Melting Point -126 °C
Isotopic Purity ≥99.5 atom % D

Data sourced from Sigma-Aldrich and Cambridge Isotope Laboratories. isotope.comsigmaaldrich.com

Solvent Effects in Spectroscopic Studies

The choice of solvent can influence the spectroscopic properties of a solute. This phenomenon, known as the solvent effect, can provide insights into solute-solvent interactions and the electronic structure of the molecule under investigation. nih.gov In spectroscopic studies, using a deuterated solvent like this compound can help in understanding how a nonpolar, aliphatic environment affects the spectral characteristics of a compound. researchgate.net

Research has shown that solvent properties can "tune" the energy of spectroscopic features. nih.gov For instance, studies on the migration and reactions of solvent holes in liquid methylcyclohexane (B89554) have utilized time-resolved techniques to understand charge transfer dynamics. researchgate.net The inert nature of the C-D bond compared to the C-H bond also means that this compound is less likely to participate in unwanted side reactions during spectroscopic measurements, ensuring that the observed spectral changes are primarily due to the intrinsic properties of the analyte and its interaction with the solvent matrix.

Role in Studying Hydrogen Storage and Fuel Cell Technologies

Methylcyclohexane is considered a promising liquid organic hydrogen carrier (LOHC) for the safe and efficient storage and transportation of hydrogen. wordpress.comwaseda.jpscispace.com The system is based on the reversible dehydrogenation of methylcyclohexane to toluene (B28343) and hydrogen, and the subsequent hydrogenation of toluene back to methylcyclohexane. scispace.com

This compound plays a crucial role in mechanistic studies of these processes. By using a deuterated compound, researchers can investigate the kinetic isotope effect (KIE), where the rate of a reaction changes when a hydrogen atom is replaced by a deuterium (B1214612) atom. Studying the KIE in the dehydrogenation of this compound helps to elucidate the reaction mechanism and identify the rate-determining steps. This information is vital for designing more efficient and durable catalysts for hydrogen release. manchester.ac.uk

Recent advancements have demonstrated the ability to generate electricity directly from methylcyclohexane using solid oxide fuel cells (SOFCs), bypassing the need for a separate dehydrogenation reactor. waseda.jp This process involves the simultaneous dehydrogenation of methylcyclohexane and electricity generation. waseda.jp Isotope-labeling studies with this compound can provide valuable data on the reaction pathways and by-product formation in such direct-fuel SOFC systems. waseda.jpscispace.com

Table 2: Comparison of Hydrogen Storage Methods

Carrier State at Ambient Conditions Hydrogen Storage Density (wt%) Key Advantage
Compressed H₂ Gas ~5.5 (at 700 bar) High purity hydrogen
Liquid H₂ Liquid (cryogenic) 100 Highest gravimetric density
Methylcyclohexane Liquid 6.2 Liquid at room temp, easy handling
Ammonia (NH₃) Gas 17.6 High hydrogen content

This table presents a general comparison and values can vary based on specific system parameters.

Environmental Tracing and Biodegradation Studies

Deuterated compounds are powerful tools in environmental science for tracing the fate of pollutants and understanding their biodegradation pathways.

Assessment of Hydrocarbon Biodegradation in Contaminated Environments

Methylcyclohexane is a component of crude oil and gasoline and can be a contaminant in soil and groundwater. Assessing its natural attenuation and the efficacy of bioremediation strategies is a key environmental concern. This compound can be used as a stable isotope tracer to monitor the biodegradation of methylcyclohexane in contaminated sites.

By introducing a known amount of this compound into a contaminated sample (microcosm), researchers can track its disappearance over time and distinguish it from the background of unlabeled methylcyclohexane. This allows for a precise measurement of biodegradation rates without being confounded by other physical processes like volatilization or sorption.

Metabolite Profiling using Deuterated Compounds

Understanding the metabolic pathways by which microorganisms break down hydrocarbons is crucial for optimizing bioremediation processes. nih.gov Using this compound facilitates the identification of metabolic intermediates. When microorganisms metabolize the deuterated compound, the resulting metabolites will also be deuterium-labeled.

Using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), these labeled metabolites can be easily distinguished from the complex background of naturally occurring organic molecules in the environmental sample. This approach has been instrumental in identifying key intermediates in the anaerobic biodegradation of methylcyclohexane, such as labeled cyclohexanecarboxylic acid and other downstream products. This provides direct evidence of the metabolic machinery of hydrocarbon-degrading microbes. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Methylcyclohexane
Hydrogen
Deuterium
Toluene

Q & A

Basic Research Questions

Q. How can researchers assess the purity and deuterium content of methylcyclohexane-d14 in experimental workflows?

  • Methodological Answer : Purity is typically confirmed via <sup>1</sup>H NMR spectroscopy, where the absence of proton signals (due to deuteration) indicates high isotopic enrichment. Quantitative analysis of residual protons can be performed using integration against internal standards. Deuterium content (≥99.5%) is validated by mass spectrometry or isotope-ratio mass spectrometry (IRMS) . For solvent-grade applications, Karl Fischer titration is used to ensure water content <0.005% .

Q. Why is methylcyclohexane-d14 preferred as a solvent in supramolecular polymerization studies?

  • Methodological Answer : Its fully deuterated structure minimizes proton interference in <sup>1</sup>H NMR and circular dichroism (CD) spectroscopy, enabling precise monitoring of polymerization kinetics and chiral aggregation processes. For example, Huang et al. (2023) used it to track the thermodynamic and kinetic barriers in seeded polymerization of TTA-0, leveraging its inertness and spectral transparency .

Q. What precautions are critical when handling methylcyclohexane-d14 in air-sensitive reactions?

  • Methodological Answer : Due to its low flash point (-3°C), experiments must be conducted under inert atmospheres (e.g., nitrogen/argon gloveboxes) and away from ignition sources. Spills should be contained using adsorbents like diatomite or sand, followed by disposal in sealed containers .

Advanced Research Questions

Q. How does deuteration impact the kinetic and thermodynamic parameters of reactions in methylcyclohexane-d14 compared to non-deuterated analogs?

  • Methodological Answer : Isotopic substitution alters solvent viscosity and hydrogen-bonding dynamics, which can affect reaction rates and equilibrium constants. For instance, in uranium complex studies, temperature-dependent NMR in methylcyclohexane-d14 revealed slower ligand-exchange kinetics compared to toluene-d8, attributed to deuterium’s higher mass and reduced zero-point energy .

Q. What experimental strategies resolve contradictions in supramolecular polymerization data obtained using methylcyclohexane-d14?

  • Methodological Answer : Contradictions (e.g., mismatched aggregation rates in replicate studies) often arise from trace moisture or oxygen. Researchers should:

  • Validate solvent dryness via Karl Fischer titration.
  • Use controlled-temperature CD spectroscopy to isolate thermal hysteresis effects.
  • Cross-reference with TEM imaging to correlate spectral data with nanostructure morphology .

Q. How can methylcyclohexane-d14 be integrated into isotope-labeling studies to probe reaction mechanisms?

  • Methodological Answer : Its deuterated cyclohexane ring serves as a scaffold for synthesizing isotopically labeled intermediates. For example, in catalytic hydrogenation studies, deuterium tracing via <sup>2</sup>H NMR in methylcyclohexane-d14 elucidated regioselective H2 activation pathways by comparing <sup>1</sup>H/<sup>2</sup>H signal ratios at reaction sites .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility when reporting methylcyclohexane-d14-based experiments?

  • Methodological Answer : Follow the Beilstein Journal’s standards:

  • Experimental Section : Detail solvent batch numbers, drying protocols (e.g., molecular sieves), and NMR acquisition parameters (e.g., 400 MHz, 25°C).
  • Supporting Information : Include raw spectral data, temperature calibration curves, and TEM micrographs.
  • References : Cite CAS 108-87-2 and deuterated solvent suppliers to ensure traceability .

Comparative Table: Key Properties of Methylcyclohexane-d14

PropertyValue/DescriptionReference
Molecular FormulaC7D14
Boiling Point101°C
Deuterium Enrichment≥99.5%
Typical ApplicationsNMR solvent, isotopic tracer
Water Content (after drying)<0.005%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.